molecular formula C11H17N5O2 B12803010 3-(9H-6-Aminopurin-9-yl)hexane-1,6-diol CAS No. 144175-47-3

3-(9H-6-Aminopurin-9-yl)hexane-1,6-diol

Cat. No.: B12803010
CAS No.: 144175-47-3
M. Wt: 251.29 g/mol
InChI Key: STSMEGMCGIZSCF-UHFFFAOYSA-N
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Description

3-(9H-6-Aminopurin-9-yl)hexane-1,6-diol is a synthetic nucleoside analogue in which the purine base, adenine, is conjugated to a linear hexane-1,6-diol chain, replacing the natural ribose sugar moiety. This structural modification places it within a broad class of nucleoside analogues that have been extensively explored in medicinal chemistry for their potential to interact with various enzymatic and receptor targets. Such compounds are of significant research interest due to their ability to mimic endogenous nucleosides, allowing them to act as molecular probes or potential therapeutic agents. The primary research applications for this class of compounds are derived from their interaction with purinergic signaling pathways. Nucleoside analogues, particularly those based on adenine, are known to be potent ligands for adenosine receptors (ARs), which are G-protein coupled receptors involved in a wide range of physiological processes, including the regulation of inflammation, cancer progression, and tissue protection from ischemic damage . Specifically, modifications at the N6 position of adenine and the ribose moiety are established strategies for developing selective agonists or antagonists for the A3 adenosine receptor (A3AR) . Consequently, this compound may serve as a valuable chemical scaffold for investigating A3AR-mediated effects in experimental models of inflammatory diseases, autoimmune disorders, and certain cancers . Furthermore, adenine nucleotide analogues are crucial tools for studying P2Y receptors, another class of purinergic receptors. Antagonists of the P2Y1 receptor, for instance, have been investigated for their potential role in modulating platelet aggregation and cardiovascular function . The structural features of 3-(9H-6-Aminopurin-9-yl)hexane-1,6-diol make it a candidate for research into the structure-activity relationships (SAR) of these receptor families. Research Value: This compound provides researchers with a flexible building block for chemical biology and drug discovery. The hexane-1,6-diol chain offers a distinct conformational and physicochemical profile compared to natural ribose or constrained ring systems like the methanocarba (bicyclo[3.1.0]hexane) analogues used to lock the sugar puckering in a specific conformation . This flexibility can be exploited to probe the steric and hydrogen-bonding tolerances of enzyme active sites and receptor binding pockets. Researchers can utilize this molecule as a core structure for further synthetic derivatization, for example, by phosphorylating the terminal hydroxyl groups to create nucleotide analogues that potentially interact with kinases or other ATP-binding proteins . Its core structure as an adenine derivative ensures it remains a molecule of high interest for probing biochemical pathways fundamental to cell signaling and metabolism. Notice: This product is intended for research and manufacturing applications only. It is not intended for human or veterinary diagnostic or therapeutic uses. Researchers should handle this and all chemical compounds with appropriate precautions in a laboratory setting.

Properties

CAS No.

144175-47-3

Molecular Formula

C11H17N5O2

Molecular Weight

251.29 g/mol

IUPAC Name

3-(6-aminopurin-9-yl)hexane-1,6-diol

InChI

InChI=1S/C11H17N5O2/c12-10-9-11(14-6-13-10)16(7-15-9)8(3-5-18)2-1-4-17/h6-8,17-18H,1-5H2,(H2,12,13,14)

InChI Key

STSMEGMCGIZSCF-UHFFFAOYSA-N

Canonical SMILES

C1=NC(=C2C(=N1)N(C=N2)C(CCCO)CCO)N

Origin of Product

United States

Preparation Methods

Synthetic Strategy Overview

The synthesis of 3-(9H-6-aminopurin-9-yl)hexane-1,6-diol generally involves two key components:

The preparation methods can be broadly categorized into:

  • Direct nucleophilic substitution or coupling reactions involving purine derivatives and diol intermediates
  • Multi-step synthesis starting from renewable or commercially available precursors to build the hexane-1,6-diol segment, followed by purine nucleoside formation

Preparation of Hexane-1,6-diol Segment

Hexane-1,6-diol is a critical intermediate and can be synthesized or sourced via several methods:

Method Description Key Conditions References
Hydrogenation of Levoglucosenone Levoglucosenone is hydrogenated in the presence of catalysts to yield 1,6-hexanediol and related polyols Two-step hydrogenation: first at 25–150°C with catalyst 1, then at 120–260°C with catalyst 2 US Patent US8962894B2
Catalytic Reduction of Polyhydroxyhexane Derivatives Polyhydroxyhexane intermediates such as 1,2,5,6-tetrahydroxyhexane are selectively reduced to hexane-1,6-diol Controlled temperature and catalyst selection to optimize yield and stereochemistry US Patent US8962894B2

This approach leverages renewable biosources and provides stereochemically defined diol intermediates suitable for further functionalization.

Attachment of 6-Aminopurine to Hexane-1,6-diol

The key step is the formation of the N9-glycosidic bond between the purine base and the hexane-1,6-diol moiety. Several methods have been reported:

Method Description Reaction Conditions Yield/Notes References
Nucleophilic Substitution on Halogenated Purines Halogenated purine derivatives (e.g., 6-chloropurine) react with hexane-1,6-diol or its activated derivatives under basic conditions to form the N9-substituted product Use of Pd catalysts, anhydrous solvents (e.g., dioxane), heating at ~70°C for 2 h Purification by chromatography; yields vary
Coupling via Stannyl Derivatives and Palladium Catalysis Stannylated purine intermediates are coupled with hexane-1,6-diol derivatives using PdCl2(PPh3)2 catalyst in anhydrous dioxane at 70°C Reaction time ~2 h; purification by flash chromatography or PTLC Radiochemical yields ~59-65% in related purine analogs
Direct Glycosylation Using Protected Diol Derivatives Protected hexane-1,6-diol derivatives are glycosylated with purine bases under acidic or Lewis acid catalysis, followed by deprotection Use of trifluoroacetic acid/dichloromethane mixtures at room temperature for several hours Product isolated as white solid after solvent removal

Representative Experimental Procedure

A typical preparation involves:

  • Dissolving the purine derivative (e.g., 6-chloropurine) and hexane-1,6-diol or its protected form in anhydrous solvent (dioxane or dichloromethane)
  • Adding a palladium catalyst such as PdCl2(PPh3)2 and a coupling agent (e.g., hexamethyltin for stannylation)
  • Stirring the reaction mixture at 70°C for 2 hours under inert atmosphere
  • Concentrating the mixture under reduced pressure
  • Purifying the product by preparative thin-layer chromatography (PTLC) or flash chromatography using chloroform/methanol mixtures as eluents
  • Characterizing the product by NMR and elemental analysis to confirm structure and purity

Analytical Data and Purification

  • Purification Techniques: PTLC, flash chromatography, ion-exchange chromatography (for charged intermediates)
  • Characterization: NMR (1H, 13C), mass spectrometry, elemental analysis, HPLC retention times
  • Yields: Typically moderate to good (20–65%) depending on the method and scale

Summary Table of Preparation Methods

Step Method Reagents/Catalysts Conditions Yield/Notes
1 Hexane-1,6-diol synthesis Levoglucosenone, hydrogen, catalysts 25–260°C, two-step hydrogenation High purity diol from renewable sources
2 Purine halogenation 6-chloropurine or derivatives Standard halogenation protocols Precursor for coupling
3 Coupling reaction PdCl2(PPh3)2, hexamethyltin, anhydrous dioxane 70°C, 2 h 59–65% RCY in related purine analogs
4 Purification PTLC, flash chromatography CHCl3:MeOH eluents High purity product
5 Characterization NMR, MS, elemental analysis Standard analytical methods Confirms structure and purity

Research Findings and Notes

  • The use of palladium-catalyzed coupling reactions with stannyl derivatives is a robust method for attaching purine bases to diol backbones, providing good yields and selectivity.
  • Renewable biosource-derived hexane-1,6-diol intermediates offer sustainable routes for the diol segment, with controlled stereochemistry and high purity.
  • Acidic deprotection and glycosylation steps using trifluoroacetic acid/dichloromethane mixtures enable efficient formation of the nucleoside structure with minimal side reactions.
  • Ion-exchange chromatography is effective for purifying charged intermediates and final products, especially when phosphate or other charged groups are present.

Chemical Reactions Analysis

Types of Reactions

3-(9H-6-Aminopurin-9-yl)hexane-1,6-diol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The amino group on the purine base can participate in substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Hydrogen gas (H2) with a palladium catalyst (Pd/C) is commonly used.

    Substitution: Various halogenating agents or nucleophiles can be employed depending on the desired substitution.

Major Products Formed

    Oxidation: Formation of hexanedione derivatives.

    Reduction: Formation of hexane derivatives with modified purine bases.

    Substitution: Formation of various substituted purine derivatives.

Scientific Research Applications

3-(9H-6-Aminopurin-9-yl)hexane-1,6-diol has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential role in mimicking nucleosides and interacting with nucleic acids.

    Medicine: Investigated for its potential therapeutic properties, including antiviral and anticancer activities.

    Industry: Used in the development of novel materials and as a precursor in the synthesis of other chemical compounds.

Mechanism of Action

The mechanism of action of 3-(9H-6-Aminopurin-9-yl)hexane-1,6-diol involves its interaction with nucleic acids. The compound can integrate into DNA or RNA strands due to its structural similarity to natural nucleosides. This integration can disrupt normal cellular processes, leading to potential therapeutic effects such as inhibition of viral replication or cancer cell proliferation.

Comparison with Similar Compounds

Structural Analogues

(i) Hexane-1,6-diol Derivatives in Polymer Chemistry

Hexane-1,6-diol is a key monomer in polyurethanes and polycarbonates. For example:

  • Polyhexanediol carbonate : Synthesized via transesterification with diphenyl carbonate, this polymer exhibits thermal stability and mechanical resilience .
  • Polyurethane elastomers: Hexane-1,6-diol-based polyadipates (e.g., hexane-1,6-diol butane-1,4-diol polyadipate) are noted for their flexibility and resistance to hydrolysis .
(ii) Purine-Containing Complexes

9-Deazahypoxanthine (9dhx), a purine analog, forms copper(II) complexes with distinct coordination geometries. For example:

  • [{Cu(9dhx)(H₂O)₃}₂(µ-SO₄)₂] : Exhibits a binuclear structure with sulfate bridges .
  • [Cu(9dhx)₂(H₂O)₂(NO₃)₂]·H₂O: Features a mononuclear structure with nitrate ligands .

Comparison: The adenine group in 3-(9H-6-Aminopurin-9-yl)hexane-1,6-diol could similarly coordinate metal ions, but its longer diol chain might favor bridging or polymeric coordination modes, unlike the monodentate binding observed in 9dhx complexes.

Physicochemical Properties

Table 1: Physical Properties of Hexane-1,6-diol and Derivatives

Compound Molar Mass (g·mol⁻¹) Melting Point (K) Key Applications
Hexane-1,6-diol 118.17 315 ± 2 Polymers, solvents
Polyhexanediol carbonate Variable* >400 Thermoplastics, coatings
9dhx-Cu(II) complexes ~450–550 Decomposes >500 Catalysis, materials science

*Molecular weight varies with polymerization degree.

Key Differences :

  • Thermal Stability : Copper complexes decompose above 500 K , while polycarbonates retain stability beyond 400 K . The adenine-diol hybrid may exhibit intermediate stability, depending on hydrogen bonding and metal coordination.
  • Solubility : Hexane-1,6-diol is water-miscible, but adenine substitution could reduce hydrophilicity, impacting solubility in biological systems.

Reactivity and Functional Behavior

(i) Enzymatic Interactions

Hexane-1,6-diol mono- and diesters undergo pancreatic lipase-mediated hydrolysis via two pathways:

Hydrolysis: Diester → monoester + fatty acid.

Transesterification: 2 monoesters → diester + free alcohol .

(ii) Coordination Chemistry

Hexane-1,6-diol’s hydroxyl groups can act as ligands. In contrast, 9dhx binds Cu(II) via N7 and O6 of the purine ring . The hybrid compound could exhibit dual coordination sites (purine N and diol O), enabling novel metal-organic frameworks (MOFs) or bioinspired catalysts.

Table 2: Hazard Profiles

Compound GHS Classification Key Risks
Hexane-1,6-diol H302 (harmful if swallowed), H315 (skin irritation) Irritant, moderate toxicity
9dhx-Cu(II) complexes Not reported Likely toxic due to Cu(II)
Adenine derivatives Not available Potential mutagenicity

Comparison: While hexane-1,6-diol is classified as harmful, the adenine group may introduce additional hazards (e.g., nucleic acid interference). No carcinogenicity is reported for hexane-1,6-diol .

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